3-Hydroxy-4-morpholin-4-ylmethyl-benzo[c]chromen-6-one
Description
3-Hydroxy-4-morpholin-4-ylmethyl-benzo[c]chromen-6-one is a complex organic compound with a molecular formula of C18H17NO4. This compound is part of the benzo[c]chromen-6-one family, known for its diverse biological activities and potential therapeutic applications .
Properties
IUPAC Name |
3-hydroxy-4-(morpholin-4-ylmethyl)benzo[c]chromen-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c20-16-6-5-13-12-3-1-2-4-14(12)18(21)23-17(13)15(16)11-19-7-9-22-10-8-19/h1-6,20H,7-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCLFRHGSQKKHMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C=CC3=C2OC(=O)C4=CC=CC=C34)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-morpholin-4-ylmethyl-benzo[c]chromen-6-one typically involves a multi-step process. One common method includes the reaction of 3,4-dichlorocoumarins with 1,3-butadiene through a tandem photo-thermal-photo reaction sequence. This method does not require a metal catalyst or peroxide promoter, making it an efficient and versatile approach .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-4-morpholin-4-ylmethyl-benzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Anticancer Properties
Research indicates that 3-Hydroxy-4-morpholin-4-ylmethyl-benzo[c]chromen-6-one exhibits promising antimicrobial and anticancer activities. The compound's structural features allow it to interact with biological targets, potentially inhibiting the growth of various pathogens and cancer cells.
Case Study: Anticancer Activity
A study conducted on the compound's effects on cancer cell lines demonstrated a significant reduction in cell viability at certain concentrations. The mechanism involves the induction of apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent against cancer.
Organic Synthesis
Intermediate in Synthesis
This compound serves as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for modifications that can lead to the development of new compounds with enhanced properties.
Data Table: Synthetic Routes
| Reaction Type | Reagents Used | Conditions | Major Products |
|---|---|---|---|
| Oxidation | Potassium permanganate | Acidic medium | Corresponding carboxylic acids |
| Reduction | Lithium aluminum hydride | Anhydrous conditions | Alcohols or amines |
| Substitution | Nucleophiles (amines, thiols) | Mild acidic/basic | Substituted derivatives |
Material Science
Development of New Materials
The compound is explored for its potential use in developing materials with specific properties, such as conductivity or fluorescence. Its ability to form stable complexes with metal ions can be utilized in creating novel materials for electronic applications.
Case Study: Fluorescent Probes
In a recent study, derivatives of this compound were synthesized and tested as fluorescent probes for biological imaging. These probes demonstrated high sensitivity and selectivity for detecting specific biomolecules, showcasing their applicability in biomedical research.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of phosphodiesterase II (PDE2). This inhibition leads to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which play crucial roles in various cellular processes. The molecular targets include PDE2 enzymes, and the pathways involved are related to signal transduction and cellular communication .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one: Known for its use as a fluorescent sensor for iron (III) ions.
3,4-Difluoro-8,9-dihydroxy-6H-benzo[c]chromen-6-one: Another derivative with potential biological activities.
Uniqueness
3-Hydroxy-4-morpholin-4-ylmethyl-benzo[c]chromen-6-one stands out due to its morpholine ring, which enhances its solubility and bioavailability. This structural feature also contributes to its unique biological activities, making it a promising candidate for further research and development .
Biological Activity
3-Hydroxy-4-morpholin-4-ylmethyl-benzo[c]chromen-6-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of benzo[c]chromen derivatives, which are known for their diverse biological effects, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| CAS Number | [Insert CAS number here if available] |
| Molecular Formula | C₁₄H₁₅N₁O₃ |
| Molecular Weight | [Insert molecular weight here if available] |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The following mechanisms have been proposed based on current research:
- Inhibition of Phosphodiesterases (PDEs) : This compound has shown potential as a phosphodiesterase inhibitor, which can lead to increased levels of cyclic AMP (cAMP) in cells. Elevated cAMP levels are associated with various cellular responses, including anti-inflammatory effects and neuroprotection .
- Antioxidant Activity : The presence of hydroxyl groups in its structure may confer antioxidant properties, enabling it to scavenge free radicals and reduce oxidative stress in cells .
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains, indicating its potential as an antimicrobial agent .
Anticancer Activity
Recent investigations have highlighted the anticancer potential of this compound. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines through mechanisms involving mitochondrial dysfunction and activation of caspases .
Case Study Example:
In a study evaluating the effects on HT-22 neuronal cells, it was found that treatment with this compound significantly increased cell viability in the presence of neurotoxic agents, suggesting protective effects against oxidative stress .
Antimicrobial Activity
The compound has been tested against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Methicillin-resistant S. aureus | 3.125 |
| Pseudomonas aeruginosa | 6.25 |
| Escherichia coli | 12.5 |
These results suggest that this compound could serve as a lead compound for developing new antimicrobial therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
